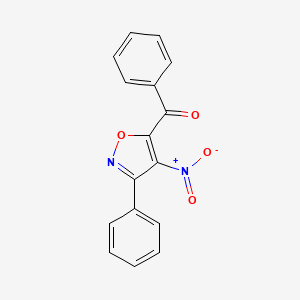
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions within biological systems, while the phenyl groups can interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylamine: Similar structure but with an amino group instead of a ketone.
Uniqueness
(4-Nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both nitro and oxazole groups can lead to unique reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
121246-80-8 |
|---|---|
Molekularformel |
C16H10N2O4 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
(4-nitro-3-phenyl-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N2O4/c19-15(12-9-5-2-6-10-12)16-14(18(20)21)13(17-22-16)11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
OIWYRDZGXRXJPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


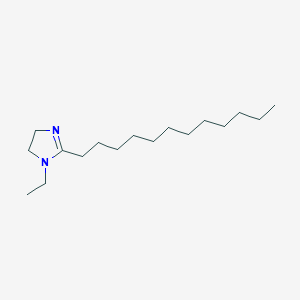

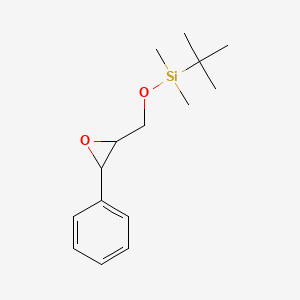
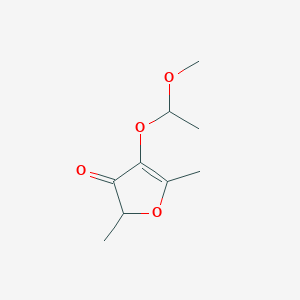
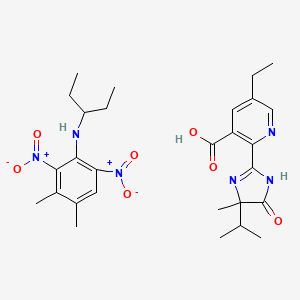
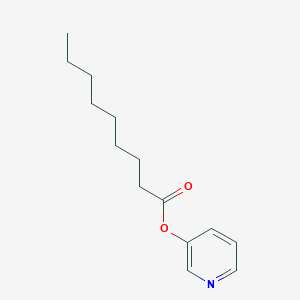
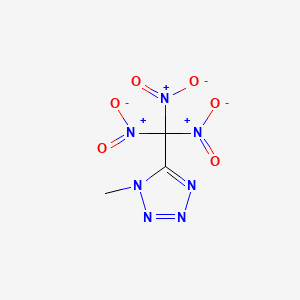
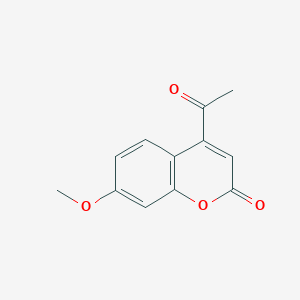
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
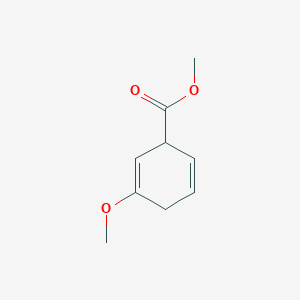
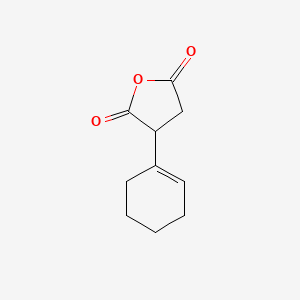


![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
